Dibenzosuberol
Overview
Description
Dibenzosuberol, also known as 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is an organic compound with the molecular formula C15H14O. It is characterized by a tricyclic structure consisting of two benzene rings fused to a cycloheptene ring. This compound is notable for its white crystalline appearance and aromatic odor .
Mechanism of Action
Target of Action
Dibenzosuberol, a naturally occurring compound classified as a dibenzocyclohexene , is hypothesized to bind to specific proteins on cell membranes . .
Mode of Action
The exact mode of action of this compound remains incompletely understood . It is hypothesized that the compound interacts with its targets, possibly certain proteins on cell membranes, leading to changes in cellular functions .
Biochemical Pathways
It is known that the compound plays a pivotal role as a fundamental component in the production of synthetic materials such as polyurethanes and polyesters .
Result of Action
It is hypothesized that the compound’s interaction with specific proteins on cell membranes may lead to changes in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzosuberol can be synthesized through several methods. One common approach involves the decarboxylation of phthalic acid and styrene, followed by recrystallization to obtain dibenzocycloheptanone. This intermediate is then reduced to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reduction step often employs catalytic hydrogenation or other reducing agents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Dibenzosuberol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzosuberone.
Reduction: Further reduction can yield more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas under UV light.
Major Products:
Oxidation: Dibenzosuberone.
Reduction: More saturated derivatives of this compound.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Dibenzosuberol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, particularly in the context of neurological disorders.
Industry: It serves as a precursor in the manufacture of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Dibenzosuberone: An oxidized form of dibenzosuberol.
Dibenzocycloheptanone: An intermediate in the synthesis of this compound.
Dibenzocycloheptanol: A related compound with a similar tricyclic structure.
Uniqueness: this compound is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAVRNPUPPJLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153104 | |
Record name | Dibenzosuberol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-34-0 | |
Record name | Dibenzosuberol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzosuberol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzosuberol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzosuberol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(b,f)cycloheptan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOSUBEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JXS94TT9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of dibenzosuberol in peptide synthesis?
A1: this compound has shown promise as a protecting group for carboxylic acids during peptide synthesis []. Specifically, it has been used to protect the side chain carboxylic acid of aspartic acid. This protection strategy helps control the reactivity of the amino acid during peptide chain assembly.
Q2: How does this compound contribute to the development of ultrahigh molecular weight polyethylene?
A2: In the realm of polymer chemistry, this compound plays a crucial role in the design of novel nickel(II) catalysts for polyethylene production []. When incorporated into the catalyst structure, the dibenzosuberyl groups effectively shield the nickel(II) active site. This shielding significantly reduces unwanted chain transfer and branching during polymerization, resulting in the production of ultrahigh molecular weight polyethylene with exceptional linearity.
Q3: Beyond polyethylene, are there other applications for this compound-containing catalysts?
A3: The unique shielding provided by dibenzosuberyl groups in nickel(II) catalysts extends their utility beyond polyethylene production. These catalysts exhibit high activity, thermal robustness (up to 90 °C), and compatibility with polar solvents like THF []. This makes them promising candidates for exploring controlled polymerization of a wider range of monomers, potentially leading to new materials with tailored properties.
Q4: Has this compound been investigated for any biological activities?
A4: While research on this compound itself is limited in the biological realm, a derivative, dibenzosuberenone, has demonstrated antiviral properties []. Specifically, dibenzosuberenone showed an inhibitory effect on rhinovirus replication in vitro, primarily by interfering with the viral entry process. This finding suggests potential antiviral applications for this compound derivatives.
Q5: What are the key volatile components found in Allium mairei and was this compound among them?
A5: Analysis of the volatile compounds in Allium mairei, a type of onion, revealed a diverse profile of 95 components []. The dominant compounds included various sulfides, disulfides, trisulfides, and fatty acids, contributing to the characteristic aroma and flavor of the plant. Interestingly, this compound was identified as a minor component, representing 0.08% of the total volatile profile []. This finding broadens our understanding of the natural occurrence of this compound.
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